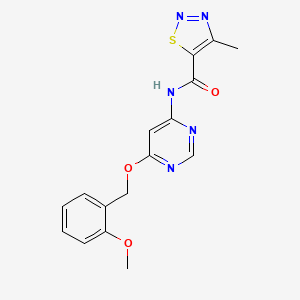
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic amides. It features a complex structure combining a pyrimidine ring, a methoxybenzyl ether, and a thiadiazole moiety. This unique composition suggests potential biological activities, making it an interesting subject for pharmacological research.
Structural Characteristics
The compound has a molecular formula of C16H18N4O3S and a molecular weight of approximately 358.4 g/mol. The structural components are critical in determining the biological activity of the compound, as they influence its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Ring | Contributes to potential nucleic acid interactions and enzyme inhibition. |
| Methoxybenzyl Ether | Enhances lipophilicity, potentially improving membrane permeability. |
| Thiadiazole Moiety | Known for various biological activities, including antimicrobial and anticancer properties. |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Similar compounds with thiadiazole structures have shown effectiveness against various pathogens. For instance, derivatives of thiadiazoles have been reported to possess antifungal properties against species such as Botrytis cinerea and Phomopsis sp. with EC50 values ranging from 25.9 to 50.8 µg/ml .
Anticancer Activity
Research on related thiadiazole compounds has demonstrated significant anticancer properties. For example, certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29) . The unique structural features of this compound may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Potential interaction with enzymes involved in nucleic acid synthesis.
- Membrane Disruption : Increased lipophilicity may facilitate penetration into microbial membranes.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
Study on Thiadiazole Derivatives
A comprehensive study evaluated various thiadiazole derivatives for their biological activities. Among these, compounds with similar structural motifs to this compound exhibited promising results in terms of cytotoxicity against tumor cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.
Comparative Analysis
A comparative analysis was conducted between this compound and other structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Compound A | Contains triazole | Antimicrobial | Lacks thiadiazole |
| Compound B | Simple thiadiazole | Limited activity | No pyrimidine substitution |
| Compound C | Pyridine ring | Anticancer | Different heterocyclic framework |
Eigenschaften
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-10-15(25-21-20-10)16(22)19-13-7-14(18-9-17-13)24-8-11-5-3-4-6-12(11)23-2/h3-7,9H,8H2,1-2H3,(H,17,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZKUQGTQJSGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













